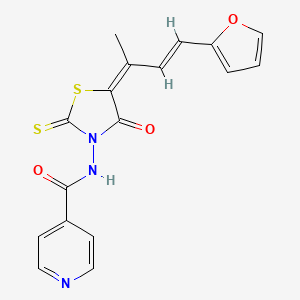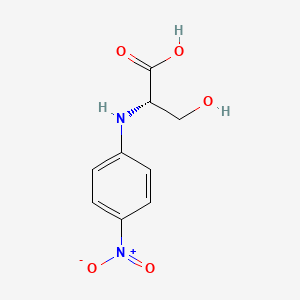
Serine, p-nitrophenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine, p-nitrophenyl- is a compound that combines the amino acid serine with a p-nitrophenyl group. This compound is often used in biochemical research due to its unique properties, particularly in the study of enzyme mechanisms and catalysis. The p-nitrophenyl group serves as a chromogenic substrate, making it useful in various assays to measure enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serine, p-nitrophenyl- typically involves the esterification of serine with p-nitrophenol. This reaction can be catalyzed by various esterases or chemical catalysts. The reaction conditions often include an organic solvent, such as dichloromethane, and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation .
Industrial Production Methods
Industrial production of serine, p-nitrophenyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Serine, p-nitrophenyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, catalyzed by esterases or under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases or using acidic (HCl) or basic (NaOH) conditions.
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Produces serine and p-nitrophenol.
Oxidation: Can lead to the formation of nitro derivatives or carboxylic acids.
Substitution: Results in the formation of various substituted serine derivatives.
Scientific Research Applications
Serine, p-nitrophenyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme kinetics.
Biology: Serves as a substrate in assays to measure the activity of esterases and other hydrolases.
Medicine: Utilized in drug discovery to screen for enzyme inhibitors.
Industry: Applied in the development of biosensors and diagnostic kits.
Mechanism of Action
The mechanism of action of serine, p-nitrophenyl- involves the hydrolysis of the ester bond by esterases. The serine residue in the enzyme’s active site acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and regenerate the enzyme .
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl acetate: Another ester used in enzyme assays.
p-Nitrophenyl phosphate: Used to study phosphatase activity.
p-Nitrophenyl butyrate: Utilized in lipase assays.
Uniqueness
Serine, p-nitrophenyl- is unique due to its combination of an amino acid and a chromogenic group, making it particularly useful in studying enzyme mechanisms involving serine residues. Its versatility in various assays and reactions sets it apart from other similar compounds .
Properties
CAS No. |
72361-00-3 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c12-5-8(9(13)14)10-6-1-3-7(4-2-6)11(15)16/h1-4,8,10,12H,5H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
WLZQSOUQRZKSBM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CO)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(CO)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



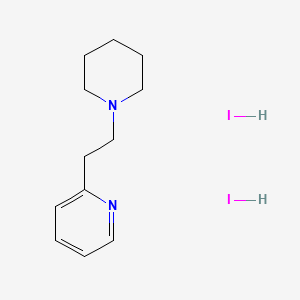
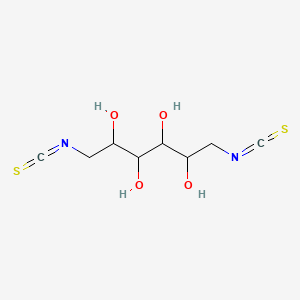
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
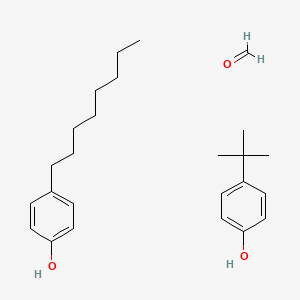

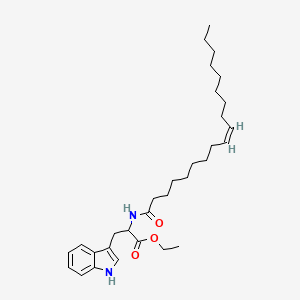
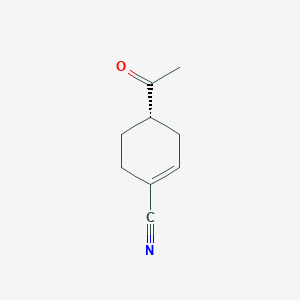

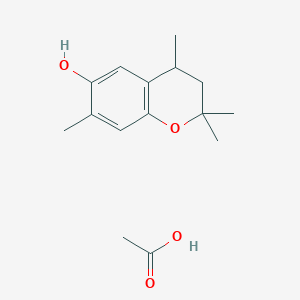
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

